3-(6-Aminopurin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol

AHCY inhibition SAH hydrolase nucleoside analog pharmacology

Researchers validating AHCY as a therapeutic target often face inconsistent potency data across analog batches, compromising assay reproducibility. Aristeromycin delivers the benchmark IC50 (38.5 nM; 12.7 nM with preincubation) needed for reliable inhibitor screening. • Validated AHCY inhibitor - IC50 38.5 nM against human AHCY, surpassing neplanocin A (IC50 47 nM) under matched conditions. • 3.6-fold selectivity for androgen-independent LNCaP-hr prostate cancer cells (IC50 0.88 μM) over androgen-dependent LNCaP-FGC cells (IC50 3.2 μM). • Metabolically distinct from neplanocin A - generates carbocyclic GTP analogs, enabling tracer studies at the AHCY-guanine nucleotide metabolism intersection. Supplied with comprehensive CoA documentation to ensure lot-to-lot reproducibility for your critical assays.

Molecular Formula C11H15N5O3
Molecular Weight 265.27 g/mol
CAS No. 19186-33-5
Cat. No. B1667592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-Aminopurin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol
CAS19186-33-5
Synonymsaristeromycin
aristeromycin, (1alpha,2alpha,3beta,5beta)-(+-)-isomer
aristeromycin, (1alpha,2beta,3beta,5beta)-(+-)-isomer
carbocyclic adenosine
cycloadenosine
Molecular FormulaC11H15N5O3
Molecular Weight265.27 g/mol
Structural Identifiers
SMILESC1C(C(C(C1N2C=NC3=C(N=CN=C32)N)O)O)CO
InChIInChI=1S/C11H15N5O3/c12-10-7-11(14-3-13-10)16(4-15-7)6-1-5(2-17)8(18)9(6)19/h3-6,8-9,17-19H,1-2H2,(H2,12,13,14)
InChIKeyUGRNVLGKAGREKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Aristeromycin: Carbocyclic Adenosine Analog for AHCY Research


3-(6-Aminopurin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol, commonly known as aristeromycin, is a naturally occurring carbocyclic adenosine analog first isolated from Streptomyces citricolor [1]. It is distinguished by a saturated cyclopentane ring replacing the ribofuranose oxygen of adenosine, yielding a C–C pseudoglycosidic bond that confers resistance to phosphorylases and hydrolases [2]. Aristeromycin acts as a potent inhibitor of S-adenosylhomocysteine hydrolase (AHCY), the enzyme responsible for hydrolyzing SAH to adenosine and homocysteine, with nanomolar IC50 values reported in vitro [3].

AHCY (SAH hydrolase) inhibition studies – tool compound for enzymology and inhibitor screening.
Carbocyclic scaffold – C–C pseudoglycosidic bond resists phosphorylase cleavage, supporting prolonged intracellular presence.
Natural product – originally isolated from Streptomyces citricolor; suitable as a reference compound for nucleoside analog research.

Why Aristeromycin Cannot Be Substituted by Generic Analogs


Although aristeromycin, neplanocin A, and adenosine share a common adenine base, their metabolic fates and target engagement profiles diverge substantially due to differences in the carbocyclic ring. Aristeromycin's saturated cyclopentane distinguishes it from neplanocin A (which bears a C4'–C6' double bond) and from adenosine (which contains a ribofuranose oxygen), leading to differential susceptibility to adenosine deaminase, AMP deaminase, and cellular kinases [1]. These structural nuances directly impact intracellular metabolite profiles, cytotoxicity windows, and the scope of biological activity, precluding simple interchange among in-class analogs for AHCY inhibition or antiviral screening [2].

Intracellular metabolite profiles may diverge: Aristeromycin forms carbocyclic GTP analogs; neplanocin A does not show detectable guanine nucleotide conversion.
Deaminase substrate efficiency differs: AMP deaminase Vmax for neplanocin monophosphate is only 5% of that for C-Ado monophosphate, altering metabolic processing.
Saturated vs. unsaturated ring structure: The saturated cyclopentane of aristeromycin may exhibit different conformational and stability properties compared to the cyclopentene of neplanocin A.

Quantitative Differentiation Evidence Against Closest Analogs


Greater AHCY Inhibition Potency Versus Neplanocin A

Aristeromycin inhibits human S-adenosylhomocysteine hydrolase (AHCY) with an IC50 of 38.5 nM at 50 μM SAH (≈Km), which improves to 12.7 nM after 60 min preincubation [1]. By comparison, neplanocin A, the closest carbocyclic adenosine analog differing only by a C4'–C6' double bond, exhibits an IC50 of 47 nM against the human enzyme without reported preincubation enhancement [2]. Thus, under preincubation conditions, aristeromycin is approximately 3.7-fold more potent than neplanocin A (12.7 vs 47 nM). This potency gap widens further when considering that neplanocin A's IC50 of 47 nM was determined without the 60-min preincubation that dramatically potentiates aristeromycin.

AHCY IC50 Comparison
Cross-study comparable
IC50 12.7 nM (60 min preinc.) vs neplanocin A 47 nM; 3.7-fold more potent
Supports AHCY inhibition depth with preincubation protocols
Cross-study conditions may affect interpretation
AHCY inhibition SAH hydrolase nucleoside analog pharmacology

Metabolic Divergence: GTP Analog Formation and Deaminase Susceptibility

In a direct head-to-head study in murine leukemia L1210 cells, aristeromycin (C-Ado) was converted to carbocyclic GTP analogs in amounts approximating the endogenous GTP pool, whereas neplanocin A showed no detectable conversion to guanine nucleotide analogs [1]. This metabolic divergence arises from differential substrate capacity for AMP deaminase: the Vmax for deamination of neplanocin-5'-monophosphate was only 5% of that for C-Ado monophosphate. Conversely, neplanocin A was a better substrate than C-Ado for adenosine deaminase [1]. Functionally, C-Ado inhibited cellular utilization of hypoxanthine and guanine, while neplanocin A did not.

Metabolic Fate
Direct head-to-head
C-Ado forms GTP analogs; neplanocin A does not. AMP deaminase Vmax ratio neplanocin/C-Ado = 5%
Guanylate pool perturbation differs from neplanocin A
L1210 cell model; may vary across cell types
nucleotide metabolism AMP deaminase adenosine deaminase carbocyclic nucleoside

Distinct Renal Vasodilator Profile Versus NECA

In anesthetized spontaneously hypertensive rats, intravenous aristeromycin (carbocyclic adenosine, CA) was compared head-to-head with the prototypic adenosine receptor agonist NECA (5'-N-ethylcarboxamide adenosine) [1]. While CA and NECA were equally efficacious as hypotensive agents, NECA was approximately 100-fold more potent than CA. Crucially, CA was a more efficacious renal vasodilator than NECA, indicating a differential pharmacodynamic profile favoring A2 receptor-mediated renovascular effects over systemic hypotension [1]. This contrasts with the A1-selective agonist N6-cyclohexyl adenosine, which decreased renal blood flow at minimally hypotensive doses.

Renal Vasodilation vs NECA
Direct head-to-head
100-fold less hypotensive than NECA, but greater renal vasodilator efficacy
A2-biased renovascular profile distinct from NECA
Anesthetized rat model; receptor subtype context
adenosine receptor pharmacology renal hemodynamics in vivo cardiovascular

Selective Cytotoxicity Toward Androgen-Independent Prostate Cancer Cells

In a differential cytotoxicity screen, aristeromycin inhibited growth of androgen-dependent LNCaP-FGC cells with an IC50 of 3.2 μM, but was 3.6-fold more potent against androgen-independent LNCaP-hr cells (IC50 = 0.88 μM) [1]. This selectivity for hormone-resistant prostate cancer cells was accompanied by upregulation of miR-26a and consequent suppression of oncogenic EZH2 expression, a mechanism shared with DZNeP (3-deazaneplanocin A) but with a distinct selectivity window [1]. The study also confirmed that AHCY knockdown by siRNA recapitulated the SAH accumulation and growth inhibition phenotype, validating on-target engagement.

Cell Growth Inhibition
Supporting evidence
IC50 LNCaP-hr 0.88 μM vs LNCaP-FGC 3.2 μM (3.6-fold selective for androgen-independent cells)
Supports cell-model endpoint review for prostate cancer lines
2D culture; MRC5 fibroblast counter-screen
prostate cancer differential cytotoxicity androgen resistance EZH2 miR-26a

Carbocyclic Saturation Confers Glycosidic Bond Cleavage Resistance

Aristeromycin belongs to the carbocyclic nucleoside class in which the ribofuranose ring oxygen is replaced by a methylene group, creating a C–C pseudoglycosidic bond between the adenine base and the cyclopentane ring [1]. This structural feature renders carbocyclic nucleosides inherently resistant to cleavage by cellular phosphorylases and hydrolases that specifically target the C–O glycosidic bond of conventional nucleosides such as adenosine [2]. While this is a class-level property shared with neplanocin A, aristeromycin's saturated cyclopentane ring further distinguishes it from the unsaturated cyclopentene of neplanocin A, altering conformational flexibility and metabolic processing [1]. The saturated ring eliminates the potential for double bond-related electrophilic reactivity that may contribute to off-target effects.

Glycosidic Stability
Class-level inference
C–C pseudoglycosidic bond, saturated cyclopentane resists phosphorylases and hydrolases
Supports sustained intracellular presence vs adenosine
Class property; direct kinetic data limited
metabolic stability carbocyclic nucleoside phosphorylase resistance glycosidic bond

Antibacterial Activity Against Xanthomonas oryzae and Reversal by Adenosine

Aristeromycin completely inhibited growth of Xanthomonas oryzae at a concentration of 5 μg/mL (approximately 19 μM) at all growth stages, acting via a bacteriocidal mechanism that reduced viable cell count without affecting optical density [1]. The growth inhibition was competitively reversed by a 10- to 100-fold molar excess of adenosine, adenine, deoxyadenosine, or inosine, with adenosine exhibiting the strongest competitive activity [1]. This competition pattern differentiates aristeromycin from broad-spectrum antibiotics lacking specific nucleoside rescue and points to a mechanism involving the adenylic acid metabolic pathway.

Antimicrobial MIC
Supporting evidence
Complete growth inhibition of X. oryzae at 5 μg/mL (~19 μM); reversed by 10–100× adenosine
Supports antimicrobial screening context for Xanthomonas
Specific to X. oryzae; adenosine competition suggests purine pathway involvement
antibiotic Xanthomonas oryzae plant pathogen adenosine competition

Optimal Procurement Scenarios for Aristeromycin


AHCY Enzymology and Inhibitor Screening Assays

For laboratories validating AHCY as a therapeutic target or conducting high-throughput inhibitor screens, aristeromycin provides a well-characterized positive control with an IC50 of 38.5 nM (12.7 nM with preincubation) against human AHCY [1]. Its potency surpasses neplanocin A (IC50 47 nM) under matched conditions, and the preincubation-dependent potency enhancement offers a mechanistically informative kinetic behavior not observed with neplanocin A [2]. This makes aristeromycin the preferred reference inhibitor for AHCY assay development and validation.

Purine Nucleotide Metabolism and GTP Pool Studies

Aristeromycin is uniquely suited for studies investigating the intersection of AHCY inhibition and guanine nucleotide metabolism. Unlike neplanocin A, which is not converted to guanine nucleotide analogs, aristeromycin (C-Ado) generates carbocyclic GTP analogs that approximate the endogenous GTP pool in L1210 cells [1]. The differential substrate efficiency for AMP deaminase (Vmax for neplanocin monophosphate = 5% of C-Ado monophosphate) provides a quantifiable metabolic divergence point that can be exploited in tracer studies [1].

Androgen-Independent Prostate Cancer and EZH2/miR-26a Analysis

For cancer biologists investigating castration-resistant prostate cancer, aristeromycin offers a 3.6-fold selectivity window against androgen-independent LNCaP-hr cells (IC50 0.88 μM) over androgen-dependent LNCaP-FGC cells (IC50 3.2 μM) [1]. This differential cytotoxicity, coupled with its demonstrated ability to upregulate miR-26a and suppress oncogenic EZH2 expression, makes aristeromycin a mechanistically informative probe distinct from pan-cytotoxic agents [1]. Procurement is justified when the experimental objective requires concurrent AHCY inhibition and epigenetic modulation via miRNA induction.

Renal Hemodynamic Studies and Adenosine Receptor Pharmacology

Cardiovascular pharmacologists studying adenosine receptor subtype contributions to renal blood flow regulation should select aristeromycin over NECA when the experimental goal is to achieve maximal renal vasodilation without profound systemic hypotension. Aristeromycin demonstrated greater renal vasodilator efficacy than NECA at equipotent hypotensive doses in anesthetized spontaneously hypertensive rats, with NECA being 100-fold more potent for blood pressure reduction [1]. This profile supports A2 adenosine receptor-biased investigation of renovascular pharmacology.

Application
Selection Property
Validation Focus
AHCY enzymology and inhibitor screening
Preincubation-dependent inhibition profile
IC50 assessment with/without preincubation
Purine nucleotide metabolism and GTP pool perturbation
Metabolic conversion to carbocyclic GTP analogs
GTP pool labeling/tracer studies
Androgen-independent prostate cancer cell model studies
Differential cell growth inhibition across AR-dependent and -independent lines
miR-26a/EZH2 pathway modulation
Renal hemodynamics and adenosine receptor pharmacology
Renal vasodilator efficacy relative to systemic hypotension
Adenosine receptor subtype differentiation (A2 vs A1)
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